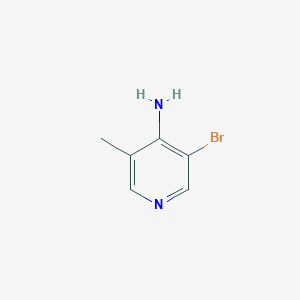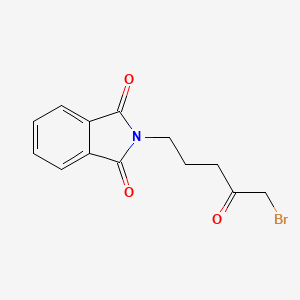
3-Bromo-5-methylpyridin-4-amine
Overview
Description
The compound 3-Bromo-5-methylpyridin-4-amine is a brominated pyridine derivative, which is a class of compounds that are often studied for their potential applications in pharmaceuticals and materials science. While the provided papers do not directly discuss 3-Bromo-5-methylpyridin-4-amine, they do provide insights into the chemistry of related bromopyridines and their reactions, which can be extrapolated to understand the properties and reactivity of 3-Bromo-5-methylpyridin-4-amine.
Synthesis Analysis
The synthesis of bromopyridine derivatives often involves regioselective halogenation and amination reactions. For instance, the paper titled "Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia" discusses the regioselective displacement of chlorine by ammonia to form a bromopyrimidin-amine compound. Although this is not the same compound as 3-Bromo-5-methylpyridin-4-amine, the principles of regioselectivity and halogen displacement are relevant to its synthesis.
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives can be determined using techniques such as X-ray crystallography. For example, the paper describes the crystalline structure of a related compound, which crystallizes in the monoclinic system. The presence of intramolecular hydrogen bonding is also noted, which could be a feature in the structure of 3-Bromo-5-methylpyridin-4-amine as well.
Chemical Reactions Analysis
Bromopyridines are reactive intermediates that can undergo various chemical reactions. The paper titled "Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine" describes the selective functionalization of a bromopyridine, which is relevant to understanding how 3-Bromo-5-methylpyridin-4-amine might react under different conditions. The paper also discusses the amination of dibromopyridines, which could provide insights into the reactivity of the amino group in 3-Bromo-5-methylpyridin-4-amine.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives can be inferred from their molecular structure and the nature of their substituents. For example, the presence of a bromine atom can significantly affect the compound's density, boiling point, and reactivity. The paper discusses the crystal structure and preliminary biological tests of a Schiff base compound, which suggests that the presence of a bromine atom and an amino group can confer antibacterial properties, which might also be true for 3-Bromo-5-methylpyridin-4-amine.
Scientific Research Applications
- Specific Scientific Field: Medicinal Chemistry
- Summary of the Application: “3-Bromo-5-methylpyridin-4-amine” is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These novel pyridine derivatives have potential applications in various biological activities .
- Methods of Application or Experimental Procedures: The synthesis involves palladium-catalyzed Suzuki cross-coupling reactions of “5-bromo-2-methylpyridin-3-amine” and “N - [5-bromo-2-methylpyridine-3-yl]acetamide” with several arylboronic acids . This process produces a series of novel pyridine derivatives .
- Results or Outcomes: The synthesis was described as efficient, with the novel pyridine derivatives being produced in moderate to good yield . The study also included Density Functional Theory (DFT) studies, which described the possible reaction pathways and identified potential candidates as chiral dopants for liquid crystals .
Safety And Hazards
3-Bromo-5-methylpyridin-4-amine is associated with several safety hazards. It has been classified under GHS07 and carries the signal word 'Warning’ . The hazard statements associated with this compound include H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-bromo-5-methylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAFGBUKLIFASX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540243 | |
| Record name | 3-Bromo-5-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methylpyridin-4-amine | |
CAS RN |
97944-43-9 | |
| Record name | 3-Bromo-5-methyl-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97944-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-methylpyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1282653.png)



amine](/img/structure/B1282661.png)

